5-Bromo-1-isobutyl-1H-benzo[d]imidazol-2(3H)-one
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Overview
Description
5-Bromo-1-isobutyl-1H-benzo[d]imidazol-2(3H)-one is a synthetic organic compound belonging to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-isobutyl-1H-benzo[d]imidazol-2(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-bromo-1H-benzimidazole and isobutyl bromide.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base like potassium carbonate (K2CO3) in a polar aprotic solvent such as dimethylformamide (DMF).
Procedure: The 5-bromo-1H-benzimidazole is reacted with isobutyl bromide in the presence of the base and solvent. The reaction mixture is stirred at an elevated temperature (e.g., 80-100°C) for several hours to ensure complete conversion.
Workup: After the reaction is complete, the mixture is cooled, and the product is isolated by filtration or extraction, followed by purification using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. The process may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems for reaction monitoring and control can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-isobutyl-1H-benzo[d]imidazol-2(3H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The benzimidazole ring can undergo oxidation or reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR). The reactions are typically carried out in polar solvents like DMF or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide (H2O2) or reducing agents like sodium borohydride (NaBH4) are used under controlled conditions.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiol derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
5-Bromo-1-isobutyl-1H-benzo[d]imidazol-2(3H)-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial, antiviral, and anticancer properties.
Biological Studies: It is used as a probe in biological assays to investigate enzyme inhibition and receptor binding.
Material Science: The compound is explored for its use in the development of organic semiconductors and light-emitting diodes (LEDs).
Agriculture: It is evaluated for its potential as a pesticide or herbicide due to its bioactive properties.
Mechanism of Action
The mechanism of action of 5-Bromo-1-isobutyl-1H-benzo[d]imidazol-2(3H)-one involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes or receptors, inhibiting their activity. For example, it may inhibit DNA gyrase in bacteria, leading to antimicrobial effects.
Pathways Involved: The binding of the compound to its target can trigger a cascade of biochemical events, ultimately leading to the desired biological effect. For instance, inhibition of a key enzyme in a metabolic pathway can disrupt cellular processes, resulting in cell death or growth inhibition.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-1H-benzo[d]imidazole-2(3H)-thione: This compound has a similar structure but contains a thione group instead of an isobutyl group.
1H-Benzimidazole, 5-bromo-: A simpler analog without the isobutyl substitution.
Uniqueness
5-Bromo-1-isobutyl-1H-benzo[d]imidazol-2(3H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the isobutyl group can enhance its lipophilicity and membrane permeability, making it more effective in certain applications compared to its analogs.
Properties
IUPAC Name |
6-bromo-3-(2-methylpropyl)-1H-benzimidazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2O/c1-7(2)6-14-10-4-3-8(12)5-9(10)13-11(14)15/h3-5,7H,6H2,1-2H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNWNMYBXAUVAKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=C(C=C(C=C2)Br)NC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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